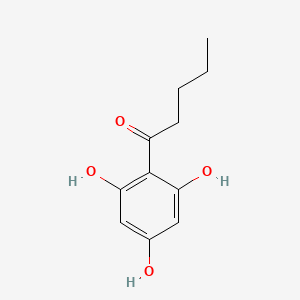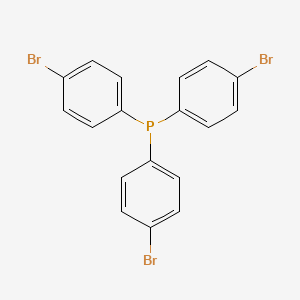
Tris(4-bromophenyl)phosphane
Descripción general
Descripción
Tris(4-bromophenyl)phosphane, also known as TBPP, is an organic phosphorus compound . It has a CAS number of 29949-81-3 and a molecular weight of 498.98 . The IUPAC name for this compound is tris(4-bromophenyl)phosphine .
Molecular Structure Analysis
The molecular formula of Tris(4-bromophenyl)phosphane is C18H12Br3P . The InChI code is 1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H .Physical And Chemical Properties Analysis
Tris(4-bromophenyl)phosphane is a solid at room temperature . It has a boiling point of 466.7±40.0 °C . The compound has a molar refractivity and a polar surface area of 14 Å .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Tris(4-bromophenyl)phosphane in Organometallic Chemistry : This compound is involved in the synthesis and characterization of various organometallic complexes. For instance, it has been used in the preparation of monoiron(II) complexes containing tris(imidazolyl)phosphane ligands, which are crucial for modeling the active sites of certain nonheme iron dioxygenases (Bittner, Baus, Lindeman, & Fiedler, 2012).
In Supramolecular Chemistry : The structural analysis of derivatives of tris(4-bromophenyl)phosphane, such as tris(2,4-xylyl)phosphane, reveals insights into molecular architecture and supramolecular assembly, highlighting its significance in the design of advanced materials (Bényei, Gulyás, Ozawa, Kimura, Toriumi, Kégl, & Bakos, 2007).
Phosphorus Chemistry Research : Research on derivatives of tris(4-bromophenyl)phosphane contributes significantly to the field of phosphorus chemistry. For example, studies on tris(bromo-tert-butylphosphino)phosphane lead to the synthesis of novel phosphorus compounds, expanding the understanding of phosphorus chemistry (Baudler, Hellmann, & Schmidt, 1983).
Luminescent Material Development
- Luminescent Covalent-Organic Polymers : Tris(4-bromophenyl)phosphane derivatives have been used in the synthesis of luminescent covalent-organic polymers (COPs). These materials show promise in detecting explosives and small organic molecules, indicating potential applications in security and environmental monitoring (Xiang & Cao, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
tris(4-bromophenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRACXJRJFIBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-bromophenyl)phosphane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



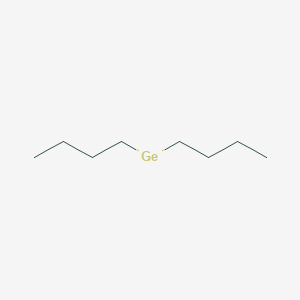
![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)
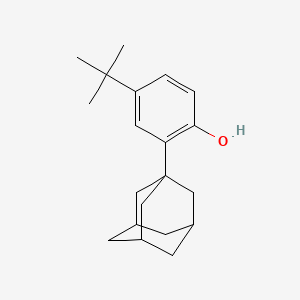

![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-phthalamic acid](/img/structure/B3122024.png)
![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)

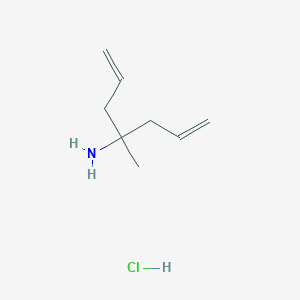
![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)

